6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
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Overview
Description
6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a complex organic compound featuring a quinazoline core substituted with a bromo group and an azetidine ring linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated quinazoline derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the quinazoline core .
Scientific Research Applications
6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, altering their activity and leading to various biological outcomes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Pyrazole derivatives: Often used in pharmaceuticals and biologically active compounds.
Quinazoline derivatives: Commonly studied for their medicinal properties and synthetic utility.
Uniqueness
6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
6-bromo-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-11-5-20-22(6-11)9-12-7-21(8-12)16-14-4-13(17)2-3-15(14)18-10-19-16/h2-6,10,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAFBYARRGCVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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